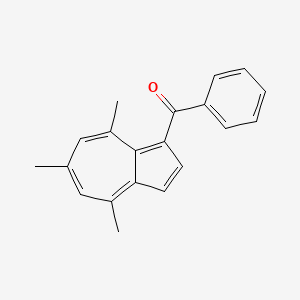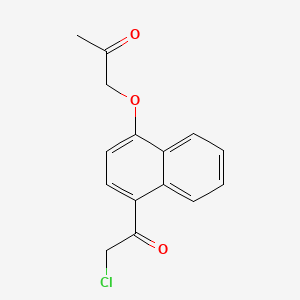
2-Azetidinone, 3-methylene-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 3-methylene-1-(phenylmethyl)- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. This compound is characterized by the presence of a methylene group at the 3-position and a phenylmethyl group at the 1-position. β-lactams are well-known for their biological activity, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-methylene-1-(phenylmethyl)- can be achieved through various methods. One common approach involves the cyclization of amino acids with triethylamine and phosphorus oxychloride (POCl3) in dichloromethane (CH2Cl2) at room temperature . The reaction mixture is then washed with saturated aqueous sodium bicarbonate (NaHCO3), brine, and water to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 3-methylene-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylene and phenylmethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with halogens can produce halogenated derivatives.
Scientific Research Applications
2-Azetidinone, 3-methylene-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3-methylene-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone, 4-methyl-1-(phenylmethyl)-: Similar structure with a methyl group at the 4-position.
1,4-Diphenyl-3-methyl-2-azetidinone: Contains phenyl groups at the 1 and 4 positions.
3,4-Dimethyl-2-azetidinone: Features methyl groups at the 3 and 4 positions.
Uniqueness
2-Azetidinone, 3-methylene-1-(phenylmethyl)- is unique due to the presence of the methylene group at the 3-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other β-lactams and may confer specific properties that are valuable in research and industrial applications.
Properties
CAS No. |
72551-11-2 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-benzyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C11H11NO/c1-9-7-12(11(9)13)8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI Key |
ANIMQLZDMNAHRD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)

![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
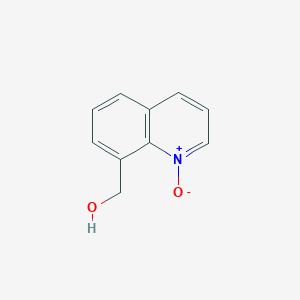
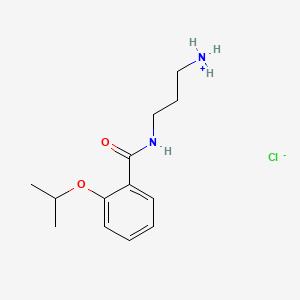



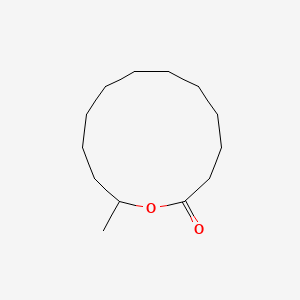

![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)
